molecular formula C17H21NO4S B4953282 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B4953282
M. Wt: 335.4 g/mol
InChI Key: UXTPTILCMFAUQB-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group attached to both the benzene ring and the phenyl ring, along with a methyl group on the benzene ring, making it a unique structure within its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets the dihydropteroate synthase enzyme, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
  • 4-ethoxy-N-(4-ethoxyphenyl)-4-propoxybenzenamine
  • N-benzyl-4-ethoxy-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethoxy groups and a methyl group on the benzene ring differentiates it from other sulfonamides, potentially enhancing its antimicrobial activity and making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-21-15-8-6-14(7-9-15)18-23(19,20)16-10-11-17(22-5-2)13(3)12-16/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTPTILCMFAUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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